

# Application Notes: Synthesis of Diethyl Cyclohexane-1,2-dicarboxylate from Phthalic Anhydride

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## Compound of Interest

Compound Name: *Diethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B158417*

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## Introduction

**Diethyl cyclohexane-1,2-dicarboxylate** is a non-phthalate plasticizer used as a safer alternative to traditional phthalate plasticizers like bis(2-ethylhexyl) phthalate (DEHP), which have raised health concerns.[1] The synthesis described herein is a two-step process starting from the readily available industrial chemical, phthalic anhydride. This process is crucial for producing a key component in the manufacturing of flexible PVC products, resins, and coatings where biocompatibility and low toxicity are required.

## Reaction Principle

The synthesis involves two primary chemical transformations:

- Catalytic Hydrogenation:** The aromatic ring of phthalic anhydride is saturated via catalytic hydrogenation to yield cis-cyclohexane-1,2-dicarboxylic anhydride (also known as hexahydrophthalic anhydride, HHPA). This step requires a catalyst, typically a noble metal such as palladium, platinum, or rhodium on a support like carbon.[2][3] The reaction is an exothermic process carried out under hydrogen pressure.[4]
- Fischer Esterification:** The resulting cis-cyclohexane-1,2-dicarboxylic anhydride undergoes ring-opening and subsequent esterification with ethanol in the presence of an acid catalyst

(e.g., sulfuric acid) to form diethyl cis-cyclohexane-1,2-dicarboxylate.<sup>[5][6]</sup> This is a reversible reaction, and to drive the equilibrium towards the product, excess ethanol is often used, and water is removed as it is formed.<sup>[6][7]</sup>

The overall reaction scheme is as follows:

- Step 1: Phthalic Anhydride → cis-Cyclohexane-1,2-dicarboxylic Anhydride
- Step 2: cis-Cyclohexane-1,2-dicarboxylic Anhydride → Diethyl cis-cyclohexane-1,2-dicarboxylate

## Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis.

Table 1: Catalytic Hydrogenation of Phthalic Anhydride to Cyclohexane-1,2-dicarboxylic Anhydride

Catalyst	Support	Temperature (°C)	H <sub>2</sub> Pressure (MPa/bar)	Solvent	Yield/Selectivity	Reference
5% Pd	Carbon	195-230	41-48 bar	Aqueous Solution	High Selectivity	<sup>[2][8]</sup>
Pd-NiO	SiO <sub>2</sub>	80-120	3.0-5.0 MPa	Tetrahydrofuran	High Selectivity	<sup>[4]</sup>
10% Pd	Activated Carbon	Room Temp.	100 bar	Tetrahydrofuran	Not specified	<sup>[3]</sup>
5% Ru	Carbon	180	Not specified	1,4-Dioxane	Over-hydrogenation products observed	<sup>[9]</sup>
5% Rh	Carbon	90-140	Not specified	Aqueous Solution	High Yield	

Note: Phthalic acid is often formed in situ by the hydrolysis of phthalic anhydride in aqueous media before hydrogenation.<sup>[9][10]</sup>

Table 2: Esterification of Cyclohexane-1,2-dicarboxylic Anhydride with Ethanol

Starting Material	Reagents	Catalyst	Temperature (°C)	Reaction Time (h)	Yield	Reference
cis-Hexahydrophthalic Anhydride	Absolute Ethanol	Sulfuric Acid	Reflux (approx. 78°C)	12-16	Not specified	<a href="#">[5]</a>
Hydrogenated Anhydride Mixture	2-Ethylhexanol	Titanium tetrabutoxide	"Cooked on a water sedimentant"	Until no more H <sub>2</sub> O formed	Not specified	<a href="#">[3]</a>

## Experimental Protocols

### Protocol 1: Catalytic Hydrogenation of Phthalic Anhydride

This protocol is a representative procedure based on established methods for the hydrogenation of aromatic anhydrides.<sup>[3][4]</sup>

- Catalyst Preparation & Reactor Setup:
  - Charge a high-pressure autoclave reactor with phthalic anhydride and a suitable solvent (e.g., tetrahydrofuran).
  - Add the catalyst (e.g., 5% Palladium on Carbon) to the mixture. The catalyst loading is typically 1-5% by weight relative to the phthalic anhydride.<sup>[2]</sup>
- Reaction Execution:
  - Seal the reactor and purge it several times with nitrogen, followed by hydrogen to remove any air.

- Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-5.0 MPa).[4]
- Begin agitation and heat the reactor to the target temperature (e.g., 100-150°C).
- Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
- Work-up and Isolation:
  - Cool the reactor to room temperature and carefully vent the excess hydrogen.
  - Purge the reactor with nitrogen.
  - Filter the reaction mixture to remove the catalyst.
  - Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
  - The resulting crude solid is cis-cyclohexane-1,2-dicarboxylic anhydride, which can be used in the next step without further purification or can be recrystallized if necessary.

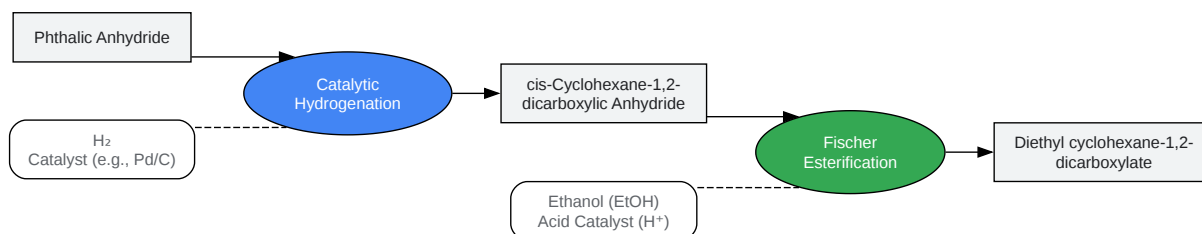
#### Protocol 2: Fischer Esterification to **Diethyl cyclohexane-1,2-dicarboxylate**

This protocol is adapted from the procedure for preparing diethyl cis-hexahydrophthalate.[5]

- Reaction Setup:
  - In a round-bottomed flask equipped with a reflux condenser, place the cis-cyclohexane-1,2-dicarboxylic anhydride obtained from Protocol 1.
  - Add a large excess of commercial absolute ethanol (e.g., 5-10 molar equivalents).
  - Carefully add a catalytic amount of concentrated sulfuric acid.
- Reaction Execution:
  - Heat the mixture to reflux and maintain it for 12-16 hours.[5] To improve the yield, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
- Work-up and Purification:

- Cool the reaction mixture to room temperature.
- Dilute the mixture with an inert solvent like diethyl ether.
- Wash the organic solution sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent and excess ethanol.
- Purify the resulting crude ester by vacuum distillation to obtain pure **diethyl cyclohexane-1,2-dicarboxylate**.<sup>[5]</sup>

## Visualizations



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Caption: Workflow for the two-step synthesis of **Diethyl cyclohexane-1,2-dicarboxylate**.

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